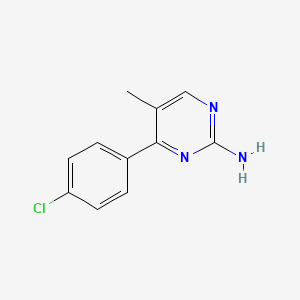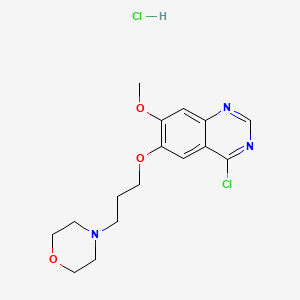
1-(Octahydroindolizin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Octahydroindolizin-2-yl)ethanone is a chemical compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused ring system composed of a pyrrole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Octahydroindolizin-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives, which can be adapted for the synthesis of indolizines . This method typically involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Octahydroindolizin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(Octahydroindolizin-2-yl)ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Octahydroindolizin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Indole: A structurally related compound with a fused pyrrole and benzene ring.
Pyrrole: A simpler heterocyclic compound containing a five-membered ring with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, similar to the pyridine ring in indolizines.
Uniqueness: 1-(Octahydroindolizin-2-yl)ethanone is unique due to its fused ring system, which imparts distinct chemical and biological properties. Unlike simpler heterocycles like pyrrole and pyridine, indolizines exhibit a broader range of biological activities and are more versatile in synthetic applications .
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-(1,2,3,5,6,7,8,8a-octahydroindolizin-2-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h9-10H,2-7H2,1H3 |
Clé InChI |
BVBDYHIXUUUHLR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC2CCCCN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)



![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-(5-methyl-2-oxo-1,3-dioxol-4-yl)-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13103003.png)





![2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13103033.png)
![(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide](/img/structure/B13103039.png)
